(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol
Brand Name: Vulcanchem
CAS No.: 111852-43-8
VCID: VC20841986
InChI: InChI=1S/C6H14N2O2/c7-3-4-1-2-5(8)6(9)10-4/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1
SMILES: C1CC(C(OC1CN)O)N
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol

CAS No.: 111852-43-8

Cat. No.: VC20841986

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol - 111852-43-8

Specification

CAS No. 111852-43-8
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol
Standard InChI InChI=1S/C6H14N2O2/c7-3-4-1-2-5(8)6(9)10-4/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1
Standard InChI Key FGFITZOBEYBNGG-JKUQZMGJSA-N
Isomeric SMILES C1C[C@H]([C@H](O[C@@H]1CN)O)N
SMILES C1CC(C(OC1CN)O)N
Canonical SMILES C1CC(C(OC1CN)O)N

Introduction

Structural Characteristics and Properties

Molecular Structure

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol features a six-membered oxane ring as its core structure, with three stereogenic centers that define its three-dimensional configuration. The oxane ring provides conformational rigidity while the functional groups contribute to specific chemical properties and potential interaction points for biological targets.

The stereochemistry of this compound is particularly significant:

  • The 2S configuration places the hydroxyl group in a specific spatial orientation

  • The 3R configuration determines the positioning of the amino group

  • The 6S configuration dictates the orientation of the aminomethyl substituent

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be estimated for (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol:

PropertyValue/Description
Molecular FormulaC₆H₁₄N₂O₂
Molecular WeightApproximately 146.19 g/mol
Physical StateLikely a white to off-white solid at room temperature
SolubilityLikely soluble in water and polar solvents due to amino and hydroxyl groups
pKa ValuesAmino groups: ~9-10; Hydroxyl group: ~12-14 (estimated)
Optical RotationExpected to exhibit optical activity due to chiral centers
HygroscopicityLikely hygroscopic due to polar functional groups

The presence of both amino and hydroxyl groups makes this compound amphoteric, capable of acting as both a proton donor and acceptor. This property would influence its behavior in solution and its ability to form hydrogen bonds with various molecules .

Structural Comparison with Related Compounds

Relationship to Pyran Derivatives

The compound bears structural similarities to (2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-ol (PubChem CID 68122587), which has a molecular weight of 144.17 g/mol. The primary difference between these compounds is in the saturation of the ring system, where the pyran derivative contains an unsaturated bond in the six-membered ring .

This structural difference affects several properties:

  • Conformational flexibility

  • Hydrogen bonding capacity

  • Reactivity profiles

  • Potential biological interactions

Relationship to Aminoglycoside Components

The structure of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol resembles subunits found in more complex aminoglycoside structures. For example, when examining more complex molecules such as those described in search result , we observe that amino-substituted oxane rings frequently appear as building blocks in larger aminoglycoside antibiotics.

This structural relationship suggests that (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol might serve as:

  • A synthetic intermediate in aminoglycoside synthesis

  • A structural analog for studying structure-activity relationships

  • A potential pharmacophore for antibiotic development

Synthetic Approaches

General Synthetic Strategies

The synthesis of stereochemically defined oxane derivatives such as (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol typically requires careful control of stereochemistry. Several approaches might be employed:

Synthetic StrategyDescriptionAdvantages
Chiral Pool ApproachStarting from naturally occurring carbohydrates with defined stereochemistryProvides initial stereochemical control
Asymmetric SynthesisUsing chiral catalysts to control stereoselective reactionsAllows creation of specific stereoisomers
Chemoenzymatic MethodsEmploying enzymes for stereoselective transformationsOften provides high stereoselectivity under mild conditions
Stereoselective CyclizationCreating the oxane ring with controlled stereochemistryDirect formation of the core structure

Key Synthetic Transformations

Several key transformations are typically employed in the synthesis of compounds like (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol:

  • Stereoselective introduction of amino groups through azide reduction, reductive amination, or nucleophilic substitution reactions

  • Formation of the oxane ring through intramolecular etherification or cyclization reactions

  • Functional group interconversions to establish the correct oxidation states

  • Protection-deprotection strategies to manage chemoselectivity during synthesis

These approaches must be carefully designed to maintain the desired stereochemistry at each stereogenic center during the synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be particularly valuable for confirming the structure of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol. Based on structural analysis, the following spectral features would be expected:

NMR TechniqueExpected Observations
¹H NMRSignals for stereogenic protons (H-2, H-3, H-6) with characteristic coupling patterns
Signals for aminomethyl protons (CH₂NH₂) and ring methylene protons
Exchangeable protons (OH, NH₂)
¹³C NMRSignals for C-2, C-3, and C-6 at characteristic chemical shifts for oxygenated and aminated carbons
Signal for aminomethyl carbon
Signals for ring methylene carbons
2D NMR (COSY, HSQC, HMBC)Correlation patterns confirming connectivity and stereochemical relationships

The coupling constants between adjacent protons would provide valuable information about the relative stereochemistry of the stereogenic centers.

Mass Spectrometry

Mass spectrometry would show a molecular ion consistent with the formula C₆H₁₄N₂O₂, with characteristic fragmentation patterns including:

  • Loss of NH₃ fragments

  • Fragmentation of the oxane ring

  • Loss of water from the hydroxyl group

Analytical Methods for Detection and Quantification

Chromatographic Methods

Several chromatographic techniques would be suitable for the analysis of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol:

TechniqueAdvantagesTypical Conditions
HPLCHigh sensitivity and selectivityReverse-phase with amino-compatible stationary phases
Can be coupled with various detectorsOften using ion-pairing reagents
HILICExcellent for polar compoundsSpecialized columns for hydrophilic compounds
GCHigh resolution separationRequires derivatization of amino and hydroxyl groups
TLCSimple screening methodNinhydrin or other amino-specific visualization reagents

Derivatization Approaches

Due to the presence of primary amino groups and a hydroxyl group, various derivatization approaches could enhance detection and analysis:

  • Fluorescent tagging of amino groups (e.g., with fluorescamine, NBD-Cl, or FMOC-Cl)

  • Silylation of the hydroxyl group to improve GC analysis

  • Reaction with chiral derivatizing agents to confirm absolute stereochemistry

Biological Activity

Structure-Activity Considerations

Several structural features would be critical for any biological activity:

  • The specific stereochemistry of the three stereogenic centers

  • The presence and positioning of the amino groups, which typically provide positive charges at physiological pH

  • The hydroxyl group, which can participate in hydrogen bonding interactions

  • The conformational properties of the oxane ring

Current Research and Future Perspectives

Research on compounds similar to (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol continues to evolve in several directions:

  • Development of simplified aminoglycoside analogs with improved specificity and reduced toxicity

  • Investigation of carbohydrate mimetics as potential therapeutic agents

  • Exploration of novel synthetic methods for stereoselective preparation of aminoglycoside building blocks

  • Studies of structure-based design for RNA-targeting molecules

These research areas suggest that (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol and related compounds may continue to be of interest in both synthetic chemistry and medicinal chemistry contexts.

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